4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide
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Overview
Description
4-Cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide is a synthetic compound with the molecular formula C16H23N3O and a molecular weight of 273.38 g/mol
Preparation Methods
The synthesis of 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Chemical Reactions Analysis
4-Cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
4-Cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide has been extensively studied for its potential use in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of receptor-ligand interactions.
Medicine: Research indicates potential therapeutic applications, although specific uses are still under investigation.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but studies suggest involvement in neurotransmitter systems and potential modulation of signal transduction pathways .
Comparison with Similar Compounds
4-Cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Another anti-anginal medication.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
What sets this compound apart is its unique cyclopropyl and phenyl substitutions, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-17-16(20)19-11-10-18(14-8-9-14)12-15(19)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRWJJOKQHHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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